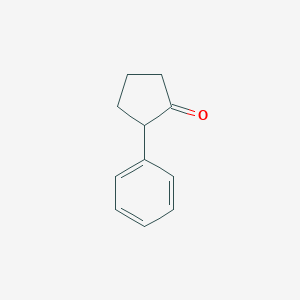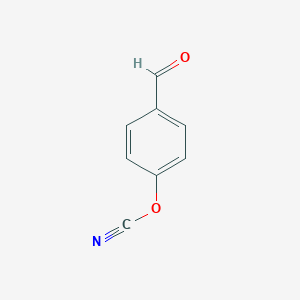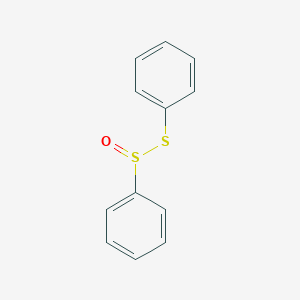
Benzenesulfinothioic acid, S-phenyl ester
Descripción general
Descripción
Benzenesulfinothioic acid, S-phenyl ester, also known as SBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C7H7O2S2. SBP has been shown to have a variety of potential applications in the field of scientific research, including as a tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfinothioic acid, S-phenyl ester involves the reaction of the compound with sulfenic acid in proteins. This reaction leads to the formation of a stable adduct, which can then be detected using various analytical techniques. The reaction between Benzenesulfinothioic acid, S-phenyl ester and sulfenic acid is highly specific, allowing for the detection of this important post-translational modification in proteins.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of biochemical and physiological effects. One of the primary effects of Benzenesulfinothioic acid, S-phenyl ester is its ability to react with sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells. Additionally, Benzenesulfinothioic acid, S-phenyl ester has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Benzenesulfinothioic acid, S-phenyl ester in lab experiments is its high specificity for sulfenic acid in proteins. This specificity allows for the detection of this important post-translational modification with high accuracy. Additionally, Benzenesulfinothioic acid, S-phenyl ester is relatively easy to synthesize and has a long shelf-life, making it a practical reagent for use in lab experiments. However, one of the limitations of using Benzenesulfinothioic acid, S-phenyl ester is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a variety of potential future directions for research involving Benzenesulfinothioic acid, S-phenyl ester. One area of focus could be the development of new analytical techniques for detecting sulfenic acid in proteins using Benzenesulfinothioic acid, S-phenyl ester. Additionally, further research could be conducted to explore the potential therapeutic applications of Benzenesulfinothioic acid, S-phenyl ester, particularly in the treatment of conditions related to oxidative stress. Finally, Benzenesulfinothioic acid, S-phenyl ester could be used as a tool for studying the role of sulfenic acid in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Aplicaciones Científicas De Investigación
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of potential applications in the field of scientific research. One of the primary uses of Benzenesulfinothioic acid, S-phenyl ester is as a tool for studying biochemical and physiological processes. Specifically, Benzenesulfinothioic acid, S-phenyl ester has been used as a reagent for the detection of sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells.
Propiedades
Número CAS |
1208-20-4 |
|---|---|
Nombre del producto |
Benzenesulfinothioic acid, S-phenyl ester |
Fórmula molecular |
C12H10OS2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
benzenesulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H10OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H |
Clave InChI |
POUBOKBBBIVWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Otros números CAS |
1208-20-4 |
Sinónimos |
diphenylthiosulfinate DPTS phenyl benzenethiosulfinate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

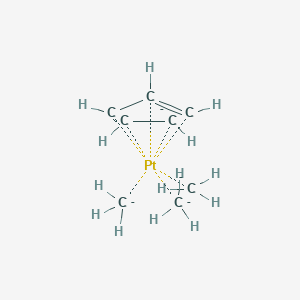
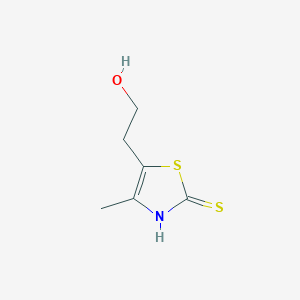
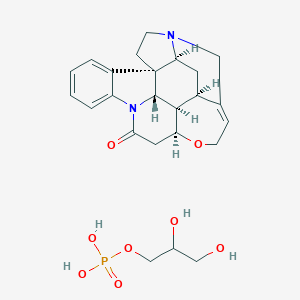
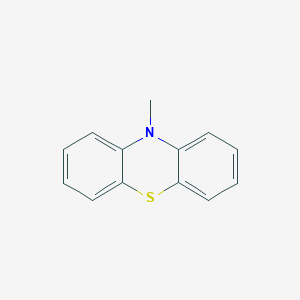
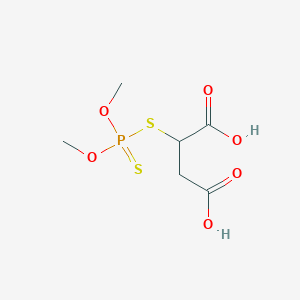
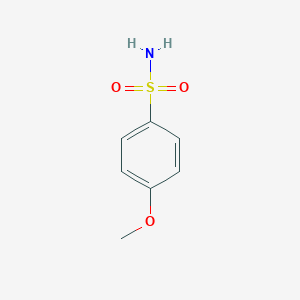
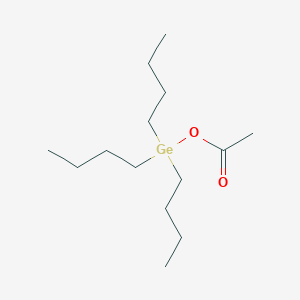
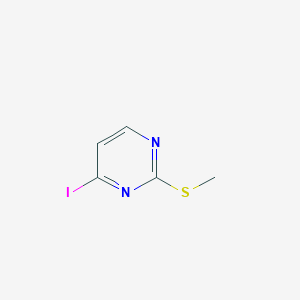
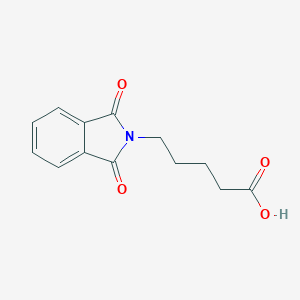
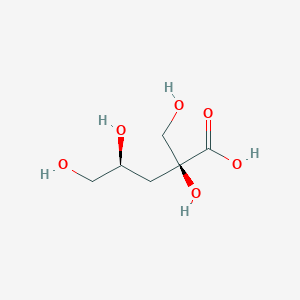

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
